
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines This compound is characterized by a fused benzene and thiadiazepine ring system, with additional hexyl and propyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, which is obtained through the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as a KATP channel activator, modulating potassium ion flow across cell membranes . This activity is crucial for its antihypertensive and antidiabetic effects. Additionally, its antimicrobial and antiviral properties are attributed to its ability to disrupt cellular processes in pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in substituents and specific activities.
1,2,5-Benzothiadiazepine: Another related compound with variations in ring structure and substituents.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a KATP channel activator and its broad spectrum of biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
47190-13-6 |
|---|---|
Molekularformel |
C17H26N2O2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-hexyl-3-propyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C17H26N2O2S/c1-3-5-6-9-13-19-17(10-4-2)18-14-15-11-7-8-12-16(15)22(19,20)21/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
IYOZOHYFOWDIPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


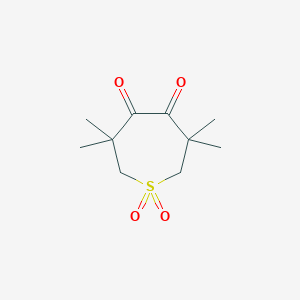
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)


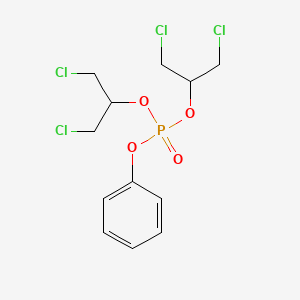


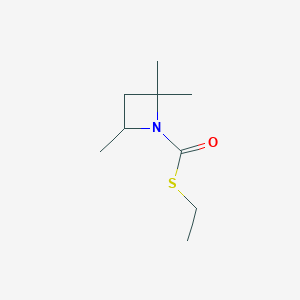
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
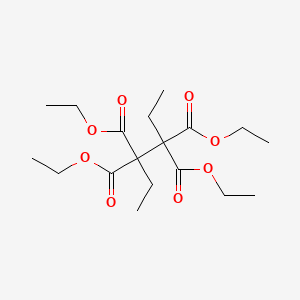

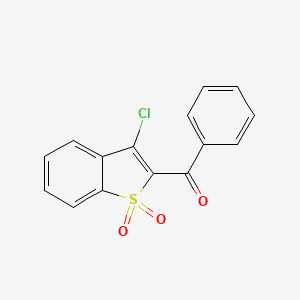
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
